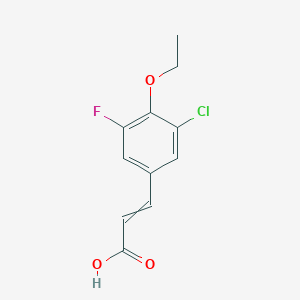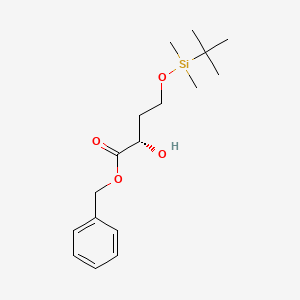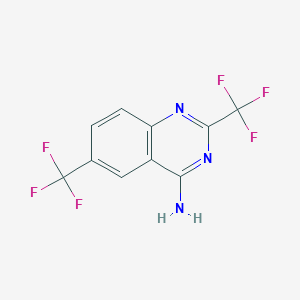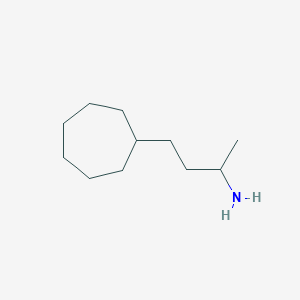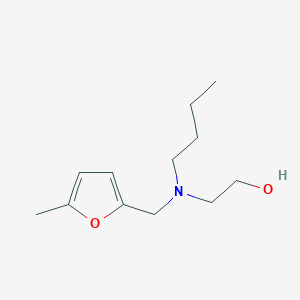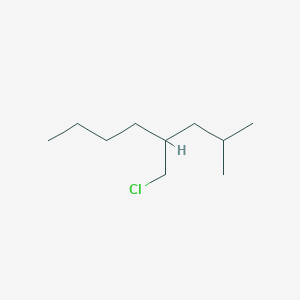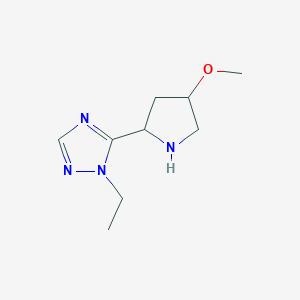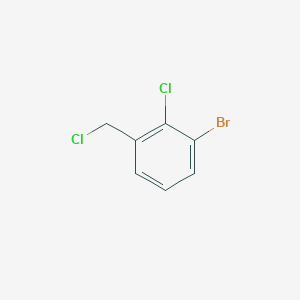
1-bromo-2-chloro-3-(chloromethyl)Benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-3-(chloromethyl)Benzene is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and chloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-(chloromethyl)Benzene can be synthesized through several methods. One common approach involves the bromination and chlorination of benzene derivatives. For instance, starting with 1-chloro-2-bromobenzene, a chloromethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and bromination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-chloro-3-(chloromethyl)Benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form benzyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Aniline derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzyl derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-3-(chloromethyl)Benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-chloro-3-(chloromethyl)Benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine and chlorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The chloromethyl group can undergo oxidation or reduction, depending on the reaction conditions .
Comparación Con Compuestos Similares
1-Bromo-2-chlorobenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1-Chloro-2-bromobenzene: Similar structure but different reactivity due to the absence of the chloromethyl group.
1-Bromo-3-chlorobenzene: Another isomer with different substitution patterns, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-chloro-3-(chloromethyl)Benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents provides distinct reactivity patterns, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H5BrCl2 |
|---|---|
Peso molecular |
239.92 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-3-(chloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4H2 |
Clave InChI |
UDTZLFKKGIRULA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)

